2-(o-Tolyl)benzothiazole

Vue d'ensemble

Description

2-(o-Tolyl)benzothiazole is a derivative of benzothiazole, a fused heterocyclic compound that has garnered significant interest in synthetic and pharmaceutical chemistry due to its potent pharmacological activities. The benzothiazole scaffold is known for its broad spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties . The 2-substituted benzothiazole nucleus, in particular, has been the focus of extensive research due to its potential as a chemotherapeutic agent and its role in the development of new drugs and materials .

Synthesis Analysis

The synthesis of 2-substituted benzothiazoles, such as 2-(o-Tolyl)benzothiazole, has been achieved through various methodologies. Scientists have developed a range of reactions using different types of catalysts to improve the selectivity, purity, and yield of these compounds . Modern approaches to synthesis include both conventional multistep processes and one-pot, atom economy procedures that adhere to green chemistry principles using simple reagents . The easy functionalization of the benzothiazole moiety allows for its use as a highly reactive building block in organic and organoelement synthesis .

Molecular Structure Analysis

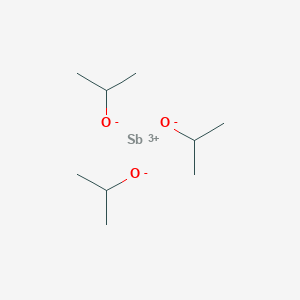

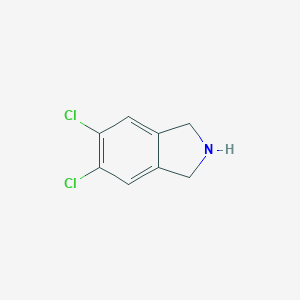

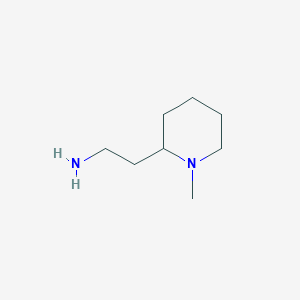

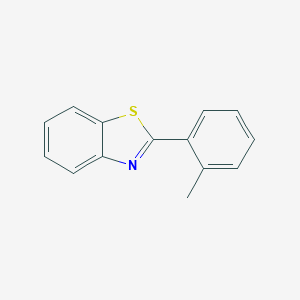

The molecular structure of 2-(o-Tolyl)benzothiazole consists of a benzothiazole core with an ortho-tolyl group attached at the 2-position. This structural arrangement is crucial for its biological activity and interaction with various biomolecules. The versatility of the benzothiazole ring system enables it to serve as a ligand to various biomolecules, which is a key factor in its medicinal applications .

Chemical Reactions Analysis

Benzothiazoles, including 2-(o-Tolyl)benzothiazole, undergo a variety of chemical reactions that are central to their biological activity. For instance, metabolism plays a significant role in the mode of action of benzothiazoles, with cytochrome P450 isoform CYP1A1 biotransforming these compounds into active and inactive metabolites . The generation of electrophilic reactive species through metabolic transformations leads to the formation of DNA adducts and cell death via the activation of apoptotic pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(o-Tolyl)benzothiazole derivatives are important for their therapeutic potential. Issues such as poor bioavailability have been addressed by synthesizing prodrugs of benzothiazole derivatives to improve their physicochemical and pharmaceutical properties . The structural simplicity of the 2-arylbenzothiazole moiety allows for the development of chemical libraries that could aid in the discovery of new chemical entities .

Applications De Recherche Scientifique

Benzothiazoles can serve as unique and versatile scaffolds, especially in synthetic and pharmaceutical chemistry because of their potent and significant pharmacological activities . They possess numerous pharmacological activities like antitumor, antimicrobial, anti-inflammatory, anticonvulsant, antidiabetic activities and so on .

In the field of biochemistry and medicinal chemistry, benzothiazoles have played an important role due to their highly pharmaceutical and biological activity . They are widely used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

-

Fluorescent Pigment Dyeing Substrates : 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates .

-

Bacterial Detection : These compounds can be used in bacterial detection .

-

DNG Gyrase Inhibitors : They can act as DNG gyrase inhibitors .

-

Anti-tumor Agents : They have applications as anti-tumor agents .

-

Anti-melanogenesis Agents : They can be used as anti-melanogenesis agents .

-

Fluorescent Probes : They can be used as fluorescent probes for analyte detection .

- Anti-bacterial Agents : 2-arylbenzothiazoles have been found to possess anti-bacterial properties .

- Anti-fungal Agents : They have also been used as anti-fungal agents .

- Anti-oxidant Agents : These compounds have shown anti-oxidant activities .

- Anti-microbial Agents : They have been used as anti-microbial agents .

- Anti-proliferative Agents : 2-arylbenzothiazoles have been used as anti-proliferative agents .

- Electrophosphorescent Emitter in OLEDs : They are also used as electrophosphorescent emitter in OLEDs .

Orientations Futures

Benzothiazole derivatives, including 2-(o-Tolyl)benzothiazole, have a high degree of structural diversity and possess a wide range of pharmacological properties, making them valuable for the development of novel therapeutics . Future research may focus on developing more potent biologically active benzothiazole-based drugs .

Propriétés

IUPAC Name |

2-(2-methylphenyl)-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-6-2-3-7-11(10)14-15-12-8-4-5-9-13(12)16-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWVFOHECZHTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166561 | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(o-Tolyl)benzothiazole | |

CAS RN |

15903-58-9 | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015903589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(o-Tolyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethanol, 2-[(1,1-dimethylethyl)dioxy]-](/img/structure/B92619.png)